Epietiocholanolone

描述

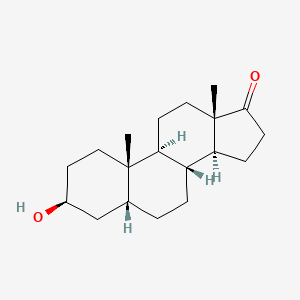

This compound is a 3-hydroxy steroid. It has a role as an androgen.

Structure

3D Structure

属性

IUPAC Name |

(3S,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,18+,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXBDMJGAMFCBF-XRJZGPCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024073 |

Source

|

| Record name | 3beta-Hydroxy-5beta-androstan-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Epietiocholanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

571-31-3 |

Source

|

| Record name | Epietiocholanolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epietiocholanolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epietiocholanolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3beta-Hydroxy-5beta-androstan-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPIETIOCHOLANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1751JYC6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Epietiocholanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

154 - 155 °C |

Source

|

| Record name | Epietiocholanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Metabolic Conversion of Testosterone to Epietiocholanolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the metabolic pathway responsible for the conversion of testosterone to its downstream metabolite, epietiocholanolone. It outlines the key enzymatic steps, presents relevant quantitative data, details common experimental protocols for analysis, and provides visual diagrams to elucidate the biochemical cascade and analytical workflows.

The Metabolic Pathway: From Androgen to 17-Ketosteroid

The transformation of testosterone into this compound is a multi-step process primarily occurring in the liver.[1] This pathway is a crucial component of androgen catabolism, converting the potent androgen, testosterone, into an inactive 17-ketosteroid metabolite that is eventually excreted. The conversion involves a series of reduction and oxidation reactions catalyzed by specific enzymes.

The predominant pathway proceeds as follows:

-

Oxidation at C17: The first step involves the oxidation of the 17-hydroxyl group of testosterone to a ketone. This reaction is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD) , converting testosterone into androstenedione.[2][3]

-

Reduction of the A-Ring: Androstenedione then undergoes a stereospecific reduction of the double bond between C4 and C5 of the steroid A-ring. This is a critical step catalyzed by 5β-reductase (systematic name: aldo-keto reductase 1D1 or AKR1D1).[4][5] This reaction establishes the A/B cis-ring junction characteristic of the 5β-series of steroids, resulting in the formation of 5β-androstanedione.

-

Reduction at C3: The final step is the reduction of the 3-keto group of 5β-androstanedione to a hydroxyl group. This reaction is catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD) , yielding the final product, This compound (also known as 3α-hydroxy-5β-androstan-17-one).[6]

This compound is a significant urinary metabolite used in clinical diagnostics to assess androgen metabolism.[7][8]

Pathway Visualization

The following diagram illustrates the enzymatic conversion of testosterone to this compound.

Quantitative Data

The efficiency of this metabolic pathway is determined by the kinetic properties of the involved enzymes and the physiological concentrations of the substrates.

Enzyme Kinetic Parameters

The following table summarizes key kinetic parameters for the primary enzymes in the pathway. Note that values can vary based on experimental conditions (pH, temperature, enzyme source).

| Enzyme | Substrate | Km (μM) | kcat (min-1) | Cofactor | Reference |

| 5β-Reductase (AKR1D1) | Progesterone | ~0.3 | > 8 | NADPH | |

| Cortisone | ~1.5 | > 8 | NADPH | ||

| Testosterone | ~2.5 | > 8 | NADPH | ||

| 17β-HSD (Type 3) | Androstenedione | ~1.2 | - | NADPH | [9] |

| 17β-HSD (Type 5/AKR1C3) | Androstenedione | ~0.4 | - | NADPH | [10][11] |

Km (Michaelis constant) represents the substrate concentration at half the maximum velocity, indicating substrate affinity. kcat (turnover number) represents the number of substrate molecules converted to product per enzyme site per unit time.

Physiological Concentrations

The table below lists typical concentrations of testosterone and its metabolites in human serum. These values are crucial for clinical interpretation and for designing analytical methods with appropriate sensitivity.

| Analyte | Sex | Concentration Range | Reference |

| Testosterone | Male (adult) | 240 - 950 ng/dL | [12] |

| Female (adult) | 8 - 60 ng/dL | [12] | |

| Androstenedione | Male (adult) | 75 - 205 ng/dL | |

| Female (adult) | 85 - 275 ng/dL | ||

| This compound (Urine) | Male (adult) | 400 - 1500 ng/mg creatinine | [8] |

Concentrations can vary significantly based on age, health status, and circadian rhythm.

Experimental Protocols

Analyzing the testosterone-to-epietiocholanolone pathway requires robust methodologies for both quantifying metabolites and measuring enzyme activity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid quantification due to its high sensitivity and specificity.[13][14]

Protocol: Quantification of Steroid Metabolites by LC-MS/MS

This protocol provides a general framework for the simultaneous measurement of testosterone, androstenedione, and this compound in serum.

1. Sample Preparation (Supported Liquid Extraction - SLE)

-

Aliquoting: Aliquot 100 µL of serum samples, calibrators, and quality controls into a 96-well plate.

-

Internal Standard Spiking: Add 10 µL of an internal standard working solution (containing isotopically labeled analogs of the target steroids) to each well to correct for extraction variability and matrix effects.[15]

-

Protein Precipitation: Add 200 µL of acetonitrile, vortex for 1 minute to precipitate proteins.

-

Loading: Load the entire mixture onto a 96-well SLE plate and allow 5 minutes for the sample to absorb into the sorbent.

-

Elution: Place a clean 96-well collection plate below the SLE plate. Elute the steroids by adding 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE) and allowing it to pass through the sorbent.

-

Evaporation: Dry the eluate under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water. The plate is now ready for LC-MS/MS analysis.[13]

2. LC-MS/MS Analysis

-

LC System: High-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A reverse-phase column suitable for steroid separation (e.g., C18 or PFP, ~2.1 x 100 mm, <3 µm particle size).[14]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A typical gradient might run from 50% B to 95% B over 10 minutes, followed by a re-equilibration step.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte and internal standard, ensuring high specificity and sensitivity.[15]

3. Data Analysis

-

Construct a calibration curve for each analyte by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.

-

Determine the concentration of each analyte in the unknown samples by interpolation from the linear regression of the calibration curve (R² ≥ 0.99).[15]

Protocol: In Vitro 17β-HSD Activity Assay (Spectrophotometric)

This protocol measures the activity of 17β-HSD by monitoring the change in absorbance resulting from the reduction or oxidation of the NAD+/NADH cofactor.[16][17]

1. Reagents and Materials

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Substrate: Testosterone solution (e.g., 10 mM stock in ethanol).

-

Cofactor: NAD+ solution (e.g., 20 mM stock in assay buffer).

-

Enzyme Source: Purified recombinant 17β-HSD or a cellular lysate/microsomal fraction.

-

Spectrophotometer: Capable of reading absorbance at 340 nm.

-

96-well UV-transparent microplate.

2. Assay Procedure

-

Prepare a reaction mixture in each well of the microplate containing:

-

80 µL Assay Buffer

-

10 µL NAD+ solution (final concentration ~1 mM)

-

10 µL Enzyme solution

-

-

Initiate the reaction by adding 10 µL of the testosterone substrate solution (final concentration ~100 µM).

-

Immediately place the plate in the spectrophotometer, pre-heated to 37°C.

-

Monitor the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes. The increase in absorbance corresponds to the production of NADH.[17]

-

Include a negative control (no enzyme or no substrate) to correct for background absorbance changes.

3. Calculation of Enzyme Activity

-

Determine the rate of reaction (V) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (µmol/min/mg) = (ΔAbs/min) / (ε * l) * (Vtotal / Venzyme) * (1 / Cenzyme)

-

Where:

-

ε (molar extinction coefficient of NADH) = 6220 M-1cm-1

-

l = path length (cm)

-

Vtotal = total reaction volume (mL)

-

Venzyme = volume of enzyme solution (mL)

-

Cenzyme = concentration of enzyme (mg/mL)

-

-

Analytical Workflow Visualization

The following diagram outlines a typical workflow for a research project investigating steroid metabolism.

References

- 1. Etiocholanolone | Rupa Health [rupahealth.com]

- 2. 5alpha-reductase and 17beta-hydroxysteroid dehydrogenase expression in epithelial cells from hyperplastic and malignant human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5β-Reductase - Wikipedia [en.wikipedia.org]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Etiocholanolone - Wikipedia [en.wikipedia.org]

- 8. Etiocholanolone (male) - Androgens and Metabolites (Urine) - DUTCH - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. Evaluation of 17β-hydroxysteroid dehydrogenase activity using androgen receptor-mediated transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Type 5 17beta-hydroxysteroid dehydrogenase (AKR1C3) contributes to testosterone production in the adrenal reticularis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Type 5 17beta-hydroxysteroid dehydrogenase: its role in the formation of androgens in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. benchchem.com [benchchem.com]

- 14. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]

- 16. Enzyme Activity Measurement for 17 Beta Hydroxysteroid Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 17. Enzyme Activity Measurement for Testosterone 17Beta-Dehydrogenase(NAD+) Using Spectrophotometric Assays [creative-enzymes.com]

Epietiocholanolone: An In-Depth Technical Guide on its Endogenous Synthesis, Discovery, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epietiocholanolone (3β-hydroxy-5β-androstan-17-one) is an endogenous steroid metabolite of testosterone in humans. Historically identified as part of the 17-ketosteroid fraction in urine, its biological significance is increasingly recognized, extending beyond its role as a simple catabolite. This technical guide provides a comprehensive overview of the endogenous synthesis of this compound, its historical discovery, detailed analytical methodologies for its quantification, and current understanding of its biological roles, particularly as a neurosteroid and a potential immunomodulator. This document is intended to serve as a resource for researchers and professionals in pharmacology, endocrinology, and drug development.

Endogenous Synthesis of this compound

This compound is not secreted directly by endocrine glands but is a downstream metabolite of testosterone, primarily formed in the liver. The biosynthetic pathway involves a series of enzymatic reactions that modify the steroid nucleus.

The primary pathway for the formation of this compound from testosterone is as follows:

-

5β-Reduction: Testosterone is first converted to 5β-dihydrotestosterone (5β-DHT) by the enzyme 5β-reductase (aldo-keto reductase 1D1, AKR1D1). This enzyme is predominantly expressed in the liver and is responsible for the 5β-reduction of various 3-keto-Δ⁴ steroids.[1]

-

3β-Hydroxysteroid Dehydrogenation: 5β-DHT is then acted upon by a 3β-hydroxysteroid dehydrogenase (3β-HSD), which converts the 3-keto group to a 3β-hydroxyl group, yielding 5β-androstane-3β,17β-diol.

-

17β-Hydroxysteroid Dehydrogenation: Finally, the 17β-hydroxyl group of 5β-androstane-3β,17β-diol is oxidized to a ketone by a 17β-hydroxysteroid dehydrogenase (17β-HSD), resulting in the formation of this compound.

An alternative pathway can also lead to this compound formation from 5β-androstanedione via the action of 3β-HSD. Following its synthesis, this compound undergoes glucuronidation and sulfation in the liver to increase its water solubility for excretion in the urine.

References

An In-Depth Technical Guide to the Chemical Structure and Stereoisomerism of Epietiocholanolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and analytical methodologies related to epietiocholanolone. The information is intended to support research, drug development, and scientific investigation into this and related steroid molecules.

Chemical Structure and Nomenclature

This compound is a C19 steroid and an inactive metabolite of testosterone.[1] Its chemical structure is based on the gonane nucleus, a tetracyclic hydrocarbon that forms the core of all steroids.

Systematic Name (IUPAC): (3β,5β)-3-hydroxy-androstan-17-one[1]

Synonyms: 3β-hydroxy-5β-androstan-17-one, 5β-androstan-3β-ol-17-one, Etiocholan-3β-ol-17-one[2]

Chemical Formula: C₁₉H₃₀O₂[2]

Molecular Weight: 290.44 g/mol [2]

The structure of this compound is characterized by a saturated androstane skeleton with a hydroxyl group at the C3 position and a ketone group at the C17 position. The stereochemistry at the C3 and C5 positions is crucial for its identity and biological inactivity.

Stereoisomerism of this compound

Stereoisomerism is a critical aspect of steroid chemistry, as subtle changes in the spatial arrangement of atoms can lead to significant differences in biological activity. This compound is one of several stereoisomers of the androstanolone family. The key stereochemical relationships are defined by the orientation of the hydrogen atom at C5 and the hydroxyl group at C3.

-

5β-series (Etiocholane series): In this series, the A and B rings of the steroid nucleus are in a cis fusion. This results in a bent overall shape of the molecule. Both this compound and its 3α-epimer, etiocholanolone, belong to this series.[3]

-

5α-series (Androstane series): Here, the A and B rings are in a trans fusion, leading to a more planar molecular structure. Androsterone and its 3β-epimer, epiandrosterone, are members of this series.[4]

The orientation of the hydroxyl group at C3 further differentiates the isomers:

-

α-configuration: The hydroxyl group is oriented below the plane of the ring system (axial).

-

β-configuration: The hydroxyl group is oriented above the plane of the ring system (equatorial).

The following diagram illustrates the stereoisomeric relationships between this compound and its key isomers.

Quantitative Data

A summary of the key physical properties of this compound and its stereoisomers is presented in the table below for comparative analysis.

| Property | This compound | Etiocholanolone | Androsterone | Epiandrosterone |

| IUPAC Name | (3β,5β)-3-hydroxy-androstan-17-one | (3α,5β)-3-hydroxy-androstan-17-one | (3α,5α)-3-hydroxy-androstan-17-one | (3β,5α)-3-hydroxy-androstan-17-one |

| Melting Point (°C) | 154 - 155 | 152 - 154[5] | 181 - 184[1] | 174.5[6] |

| Boiling Point (°C) | Not available | 392.52 (rough estimate)[7] | 372.52 (rough estimate)[1][2] | Not available |

| Specific Optical Rotation ([α]D) | Not available | Not available | +96° (c=1, C2H5OH)[1][8] | +88° (in methanol)[6] |

| Solubility | Not available | Soluble in chloroform (10 mg/ml)[3][9] | Soluble in ethanol, methanol, and acetonitrile (~1 mg/ml)[10][11]; Water: 11.5 mg/L (23.5 °C)[1] | Soluble in organic solvents; practically insoluble in water[6] |

Experimental Protocols

Detailed methodologies for the synthesis, isolation, and characterization of this compound are crucial for research and development. The following sections outline typical experimental protocols.

Synthesis of this compound (Illustrative)

A common route for the synthesis of epiandrosterone, a stereoisomer of this compound, involves the reduction of dehydroepiandrosterone (DHEA). A similar principle can be applied to synthesize this compound from an appropriate precursor. The following is a generalized synthetic approach:

Reaction: Reduction of a 5β-androstane-3,17-dione precursor.

Materials:

-

5β-androstane-3,17-dione

-

Reducing agent (e.g., Sodium borohydride - NaBH₄)

-

Anhydrous solvent (e.g., Methanol or Ethanol)

-

Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

Dissolve 5β-androstane-3,17-dione in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent (e.g., NaBH₄) portion-wise while stirring. The use of a selective reducing agent is crucial to preferentially reduce the ketone at C3 to a β-hydroxyl group.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Isolation of this compound from Biological Samples (Urine)

This compound is a urinary metabolite, and its isolation from this matrix is a common analytical requirement.

Materials:

-

Urine sample

-

Internal standard (e.g., a deuterated analog of this compound)

-

β-Glucuronidase/arylsulfatase (from Helix pomatia)

-

Phosphate or acetate buffer (pH ~5.2)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol, water, and other organic solvents for SPE

-

Centrifuge

Procedure:

-

Enzymatic Hydrolysis: To a known volume of urine, add the internal standard and the buffer. Add the β-glucuronidase/arylsulfatase enzyme solution and incubate at an elevated temperature (e.g., 55-60°C) for several hours to deconjugate the steroid glucuronides and sulfates.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the steroids with an organic solvent like methanol or ethyl acetate.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of a suitable solvent for subsequent analysis.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of steroids.

Materials:

-

Isolated and reconstituted this compound sample

-

Derivatizing agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, with an appropriate catalyst like NH₄I/dithioerythritol)

-

GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane)

Procedure:

-

Derivatization: To the dried sample extract, add the derivatizing agent. Cap the vial and heat at a specific temperature (e.g., 60-80°C) for a set time to convert the hydroxyl and keto groups into more volatile and thermally stable trimethylsilyl (TMS) ethers and enol-ethers, respectively.

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

GC Conditions: Use a temperature program that starts at a lower temperature and ramps up to a higher temperature to ensure good separation of the steroid isomers. For example, start at 180°C, hold for 1 minute, then ramp to 300°C at 5°C/min.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode to obtain the mass spectrum for identification or in selected ion monitoring (SIM) mode for targeted quantification.

-

-

Data Analysis: Identify this compound based on its retention time and the fragmentation pattern in its mass spectrum compared to a known standard.

Mandatory Visualizations

Signaling Pathway: Metabolic Formation of this compound

The following diagram illustrates the metabolic pathway from testosterone to this compound.

Experimental Workflow: GC-MS Analysis of Urinary this compound

The diagram below outlines a typical experimental workflow for the analysis of this compound in a urine sample using GC-MS.

References

- 1. Androsterone CAS#: 53-41-8 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Androsterone | C19H30O2 | CID 5879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Etiocholanolone | C19H30O2 | CID 5880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Epiandrosterone [drugfuture.com]

- 7. 53-42-9 CAS MSDS (Etiocholanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Androsterone | 53-41-8 [amp.chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. caymanchem.com [caymanchem.com]

Epietiocholanolone: A Technical Guide to its Biological Role and Physiological Function

Foreword

Epietiocholanolone, a naturally occurring steroid metabolite, has long been cataloged within the extensive family of androgens and their derivatives. Historically overshadowed by its more biologically active counterparts, a nuanced understanding of this compound's own physiological significance is emerging. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the biological role and physiological function of this compound. This document synthesizes current knowledge on its biosynthesis, metabolism, and known biological activities, with a focus on quantitative data, experimental methodologies, and relevant molecular pathways.

Introduction to this compound

This compound, systematically known as 3β-hydroxy-5β-androstan-17-one, is an endogenous 17-ketosteroid. It is a stereoisomer of etiocholanolone, with the hydroxyl group at the 3-position in the beta configuration. As an etiocholane (5β-androstane) steroid, it is recognized primarily as an inactive metabolite of testosterone, formed mainly in the liver[1]. Its presence in human blood and urine makes it a relevant biomarker in steroid profiling studies[2][3].

Biosynthesis and Metabolism

This compound is a downstream product of testosterone metabolism. The metabolic cascade primarily involves the following steps:

-

Testosterone is first converted to 5β-dihydrotestosterone (5β-DHT) by the enzyme 5β-reductase.

-

5β-DHT is then metabolized to 3β,5β-androstanediol by 3β-hydroxysteroid dehydrogenase.

-

Finally, 3β,5β-androstanediol is oxidized to This compound by 17β-hydroxysteroid dehydrogenase.

An alternative pathway involves the direct conversion of 5β-androstanedione to this compound via the action of 3β-hydroxysteroid dehydrogenase[1]. Once formed, this compound undergoes glucuronidation and sulfation in the liver to increase its water solubility, facilitating its excretion in the urine[1].

Physiological Function and Biological Role

While often termed an "inactive" metabolite, this designation primarily refers to its lack of significant androgenic or pyrogenic activity. Emerging research suggests more subtle biological roles.

Lack of Pyrogenic Activity

A critical distinction must be made between this compound and its 3α-isomer, etiocholanolone. Etiocholanolone is a known pyrogen, capable of inducing fever by stimulating leukocytes to release endogenous pyrogens[2][4]. In contrast, studies have demonstrated that this compound (3β-hydroxy-5β-androstan-17-one) is non-pyrogenic[5][6]. This difference in activity underscores the high stereospecificity of this biological response.

Neurosteroid Potential

The broader class of androstane steroids includes compounds with known neuroactive properties, primarily through modulation of the GABA-A receptor[7]. However, direct evidence for this compound's activity as a neurosteroid is currently limited. While its isomer, etiocholanolone, has been investigated for its effects on the central nervous system, the specific actions of this compound on neuronal receptors remain an area for further investigation.

Endocrine and Metabolic Profile

This compound is a component of the urinary steroid profile and its levels can be influenced by the administration of androstenedione[2]. Its classification as an androgen derivative suggests a potential, albeit weak, interaction with androgen-related pathways[8][9]. However, it is not considered to have significant hormonal activity[10].

Quantitative Data

The concentration of this compound in biological fluids is a key parameter in clinical and research settings.

| Parameter | Matrix | Subject | Concentration | Citation |

| Normal Concentration | Plasma | Adult Male | 0.000017 µM (Range: 0.000011-0.000067 µM) | [11] |

| Urinary Excretion (Basal) | Urine | Adult Male | Not explicitly quantified, but detectable | [2] |

| Urinary Excretion (Post-Androstenedione) | Urine | Adult Male | Significantly increased from basal levels | [2] |

Association with Pathophysiology

The primary association of this compound with a specific pathological state is in the context of schizophrenia. It is often included in panels for steroid metabolome analysis in psychiatric disorders[8]. However, specific quantitative data demonstrating a consistent and significant alteration of this compound levels in schizophrenia patients compared to healthy controls is not yet robustly established in the literature.

Experimental Protocols

The accurate quantification of this compound is crucial for research and clinical applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods.

Measurement of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify this compound in biological samples (e.g., urine, plasma).

Methodology:

-

Sample Preparation:

-

For urine samples, enzymatic deconjugation with β-glucuronidase/arylsulfatase is performed to hydrolyze the conjugated forms of the steroid.

-

Solid-phase extraction (SPE) is used to isolate and purify the steroids from the biological matrix.

-

-

Derivatization:

-

The hydroxyl and keto groups of the steroid are derivatized, commonly through oximation and silylation (e.g., with N-methyl-N-trimethylsilyltrifluoroacetamide, MSTFA), to improve volatility and thermal stability for GC analysis.

-

-

GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for steroid separation.

-

The separated compounds are introduced into a mass spectrometer for detection and quantification. Selected ion monitoring (SIM) or full-scan mode can be used.

-

-

Quantification:

-

Quantification is achieved by comparing the peak area of the analyte to that of a deuterated internal standard, using a calibration curve generated from standards of known concentrations.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Urinary excretion of steroid metabolites after chronic androstenedione ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. content-assets.jci.org [content-assets.jci.org]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. Ligand competition binding assay for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reference intervals for plasma concentrations of adrenal steroids measured by LC-MS/MS: Impact of gender, age, oral contraceptives, body mass index and blood pressure status - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The DHEA metabolite 7β-hydroxy-epiandrosterone exerts anti-estrogenic effects on breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gender differences in the urinary excretion rates of cortisol and androgen metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies of the biological activity of certain 19-nor steroids in female animals - PubMed [pubmed.ncbi.nlm.nih.gov]

Etiocholanolone: An In-depth Technical Guide to its Role as a Biomarker in Steroid Profiling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etiocholanolone, a key metabolite in the steroidogenesis pathway, is emerging as a significant biomarker in the comprehensive analysis of steroid profiles. This technical guide provides an in-depth exploration of etiocholanolone's metabolic origins, its clinical relevance in various pathological conditions, and the analytical methodologies employed for its quantification. Detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside a summary of quantitative data to aid in the interpretation of steroid profiles. This guide is intended to serve as a comprehensive resource for researchers, clinicians, and professionals in drug development who are engaged in the study of steroid metabolism and its implications for human health and disease.

Introduction: The Significance of Etiocholanolone in Steroid Metabolism

Etiocholanolone is an inactive 17-ketosteroid and a principal metabolite of androstenedione and testosterone. Its formation is catalyzed by the enzyme 5β-reductase, positioning it as a crucial counterpart to androsterone, which is produced via the 5α-reductase pathway. The balance between these two metabolites, often expressed as the androsterone to etiocholanolone (A/E) ratio, provides a window into the relative activities of the 5α- and 5β-reductase enzymes. This ratio is a critical indicator of androgen metabolism and has diagnostic and prognostic implications in a range of endocrine disorders.

Clinically, the assessment of etiocholanolone levels is valuable in the evaluation of adrenal cortex function and has been implicated in conditions such as polycystic ovary syndrome (PCOS), congenital adrenal hyperplasia (CAH), and adrenal tumors. Furthermore, etiocholanolone has been investigated for its role in the immune response and its pyrogenic (fever-inducing) properties. This guide will delve into the biochemical pathways, clinical significance, and analytical determination of etiocholanolone, providing a robust framework for its application as a biomarker.

Biochemical Pathway of Etiocholanolone

Etiocholanolone is a downstream metabolite in the intricate cascade of steroid hormone synthesis and metabolism. Its production primarily reflects the catabolism of androgens.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Cholesterol" [fillcolor="#FBBC05", fontcolor="#202124"]; "Androstenedione" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Testosterone" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Etiocholanolone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Androsterone" [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pathway "Cholesterol" -> "Pregnenolone" -> "Progesterone" -> "17α-OH Progesterone" -> "Androstenedione"; "Androstenedione" -> "Testosterone" [label="17β-HSD"]; "Androstenedione" -> "Etiocholanolone" [label="5β-reductase", color="#4285F4", fontcolor="#4285F4"]; "Testosterone" -> "Etiocholanolone" [label="5β-reductase", color="#4285F4", fontcolor="#4285F4"]; "Androstenedione" -> "Androsterone" [label="5α-reductase", color="#34A853", fontcolor="#34A853"]; "Testosterone" -> "DHT" [label="5α-reductase", color="#34A853", fontcolor="#34A853"]; "DHT" -> "Androsterone";

// Labels {rank=same; "Androstenedione"; "Testosterone"} {rank=same; "Etiocholanolone"; "Androsterone"} } caption: Simplified steroidogenesis pathway leading to etiocholanolone.

Clinical Significance of Etiocholanolone as a Biomarker

Alterations in etiocholanolone levels, either in absolute terms or relative to androsterone, are indicative of specific physiological or pathological states.

Adrenal Gland Disorders

-

Congenital Adrenal Hyperplasia (CAH): In various forms of CAH, enzymatic defects lead to the accumulation of precursor steroids, which are then shunted towards androgen synthesis. Urinary steroid profiling is a key diagnostic tool in CAH. For instance, in 21-hydroxylase deficiency, the most common form of CAH, there is an increased production of androstenedione, leading to elevated levels of its metabolites, including etiocholanolone.[1][2][3] Monitoring etiocholanolone is crucial for assessing therapeutic efficacy.[2]

-

Adrenocortical Carcinoma (ACC): Patients with ACC often exhibit a chaotic and inefficient pattern of steroid production, leading to the excretion of large amounts of steroid precursors and their metabolites. Elevated urinary excretion of etiocholanolone, among other steroids, can be a feature of ACC.[4][5][6][7] Urinary steroid metabolomics has shown promise in differentiating benign from malignant adrenal tumors, with etiocholanolone being one of the metabolites analyzed.[4][7]

Polycystic Ovary Syndrome (PCOS)

PCOS is a common endocrine disorder in women, often characterized by hyperandrogenism. While the primary androgens of interest are testosterone and androstenedione, their urinary metabolites provide a more comprehensive picture of androgen excess. Studies have shown that women with PCOS can have altered steroid profiles, including changes in the urinary concentrations of etiocholanolone.[8][9][10][11][12] The A/E ratio can also be shifted, reflecting altered 5α-reductase activity, which is often implicated in the clinical manifestations of hyperandrogenism, such as hirsutism.[8]

5α-Reductase Deficiency

In individuals with 5α-reductase deficiency, the conversion of testosterone to the more potent dihydrotestosterone (DHT) is impaired. This leads to a decreased production of androsterone (a metabolite of DHT) and a relative increase in the flux through the 5β-reductase pathway. Consequently, the etiocholanolone to androsterone (Et/An) ratio is significantly elevated and serves as a valuable non-invasive diagnostic marker for this condition.[13][14][15][16]

Etiocholanolone Fever and Immune Modulation

Etiocholanolone is a known pyrogen, capable of inducing fever. This phenomenon, termed "etiocholanolone fever," is thought to be mediated by the release of pro-inflammatory cytokines. While the precise mechanisms are still under investigation, it is believed that etiocholanolone can stimulate immune cells to produce cytokines, leading to a systemic inflammatory response.[17][18][19][20] This property highlights a potential role for etiocholanolone in the interplay between the endocrine and immune systems.

Quantitative Data on Etiocholanolone Levels

The following tables summarize quantitative data on etiocholanolone and the A/E or Et/A ratio in various conditions. It is important to note that reference ranges can vary between laboratories due to differences in methodology and patient populations.

Table 1: Etiocholanolone/Androsterone (Et/An) Ratio in 5α-Reductase Type 2 Deficiency (5ARD2)

| Group | Et/An Ratio (Median) | p-value vs. Controls | Reference |

| 5ARD2 Patients | 1.19 | < 0.001 | [21] |

| Normal Controls | 0.52 | - | [21] |

| 5ARD2 Carriers | 1.28 | < 0.001 | [21] |

| Normal Controls | 0.76 | - | [21] |

Table 2: Androsterone/Etiocholanolone (A/E) Ratio Reference Ranges

| Population | Optimal A/E Ratio Range | Reference |

| Pre-menopausal Women | 0.8 - 2.6 | [8] |

Note: A low A/E ratio (or high Et/A ratio) suggests a preference for the 5β-reductase pathway.

Table 3: Urinary Steroid Metabolites in Polycystic Ovary Syndrome (PCOS) vs. Controls

| Metabolite | Fold Change in PCOS vs. Controls (Median) | p-value | Reference |

| Dehydroepiandrosterone | 4.9-fold increase | <0.001 | [11] |

| Androstenediol | 3.0-fold increase | <0.001 | [11] |

| Pregnenetriol | 2.8-fold increase | <0.001 | [11] |

| 16α-OH-dehydroepiandrosterone | 2.3-fold increase | <0.001 | [11] |

| Androstanediol | 2.3-fold increase | <0.001 | [11] |

Note: While this study did not specifically report etiocholanolone fold change, it highlights the general increase in androgen precursors and metabolites in PCOS.

Experimental Protocols for Etiocholanolone Measurement

The quantification of etiocholanolone in biological fluids, primarily urine, is typically performed using mass spectrometry-based methods.

General Experimental Workflow

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Urine Sample Collection" [fillcolor="#FBBC05", fontcolor="#202124"]; "Enzymatic Hydrolysis" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Solid-Phase Extraction (SPE)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Derivatization (for GC-MS)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Analysis" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data Processing" [fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Workflow "Urine Sample Collection" -> "Internal Standard Addition"; "Internal Standard Addition" -> "Enzymatic Hydrolysis" [label="Deconjugation of glucuronides/sulfates"]; "Enzymatic Hydrolysis" -> "Solid-Phase Extraction (SPE)" [label="Purification and concentration"]; "Solid-Phase Extraction (SPE)" -> "Derivatization (for GC-MS)" [label="Increases volatility"]; "Derivatization (for GC-MS)" -> "Analysis" [label="GC-MS"]; "Solid-Phase Extraction (SPE)" -> "Analysis" [label="LC-MS/MS"]; "Analysis" -> "Data Processing" [label="Quantification and ratio calculation"]; } caption: General workflow for urinary steroid profiling.

Detailed Protocol for Urinary Steroid Profiling by GC-MS

This protocol is a composite based on established methods for the analysis of urinary 17-ketosteroids.[22][23][24][25]

-

Sample Preparation and Hydrolysis:

-

To 2-5 mL of urine, add an internal standard (e.g., deuterated 17-ketosteroids).

-

Add β-glucuronidase/arylsulfatase from Helix pomatia in an acetate buffer (pH ~5.0).

-

Incubate at 55-60°C for 2-4 hours or overnight at 37°C to deconjugate the steroids.

-

-

Extraction:

-

Perform a solid-phase extraction (SPE) using a C18 cartridge.

-

Condition the cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the steroids with methanol or ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add methoxyamine hydrochloride in pyridine to form methoxime derivatives of the keto groups. Incubate at 60°C for 1 hour.

-

Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Incubate at 60-80°C for 1-2 hours to form trimethylsilyl (TMS) ethers of the hydroxyl groups.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for steroid analysis (e.g., DB-1, DB-5).

-

Temperature Program: Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 300°C) to separate the different steroid derivatives.

-

Mass Spectrometer: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.

-

Detailed Protocol for Urinary Steroid Profiling by LC-MS/MS

This protocol is based on modern high-throughput methods for steroid analysis.[26][27][28][29][30]

-

Sample Preparation and Hydrolysis:

-

To 100-500 µL of urine, add an internal standard (e.g., deuterated steroids).

-

Add β-glucuronidase/arylsulfatase in an appropriate buffer (e.g., ammonium acetate, pH 5.0).

-

Incubate at 55-60°C for 2-4 hours.

-

-

Extraction:

-

Perform SPE using a C18 or mixed-mode cartridge.

-

Condition, load, wash, and elute as described for the GC-MS protocol.

-

Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent (e.g., methanol/water mixture).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatograph: Use a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used, operating in positive electrospray ionization (ESI) mode.

-

Data Acquisition: Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion for each steroid and monitoring one or more of its characteristic product ions. This provides high selectivity and sensitivity.

-

Conclusion and Future Perspectives

Etiocholanolone is a valuable biomarker in the field of steroid profiling, offering insights into androgen metabolism, adrenal function, and the pathophysiology of various endocrine disorders. Its measurement, particularly in conjunction with androsterone, provides a functional readout of 5α- and 5β-reductase activities. The advancement of mass spectrometry techniques has enabled the precise and high-throughput quantification of etiocholanolone and other steroid metabolites, facilitating their integration into clinical diagnostics and research.

Future research should focus on establishing more comprehensive age- and sex-specific reference ranges for etiocholanolone and the A/E ratio to improve the diagnostic accuracy of steroid profiling. Further investigation into the role of etiocholanolone in immune modulation and its potential as a therapeutic target or biomarker in inflammatory and autoimmune diseases is warranted. As our understanding of the complex interplay of the steroid metabolome grows, the role of etiocholanolone as a key diagnostic and prognostic indicator is set to expand, further solidifying its importance in personalized medicine.

References

- 1. Urinary steroid profiling in the diagnosis of congenital adrenal hyperplasia and disorders of sex development: experience of a urinary steroid referral centre in Hong Kong [pubmed.ncbi.nlm.nih.gov]

- 2. The urinary steroidome of treated children with classic 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Re-appraising the use of urinary steroid profiles for assessing therapy control in children with 21-hydroxylase deficiency – results from the CAH-UK cohort study | ESPE2021 | 59th Annual ESPE (ESPE 2021 Online) | ESPE Abstracts [abstracts.eurospe.org]

- 4. academic.oup.com [academic.oup.com]

- 5. The Role of Biomarkers in Adrenocortical Carcinoma: A Review of Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diagnostic Value of Urinary Steroid Profiling in the Evaluation of Adrenal Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urine Steroid Metabolomics as a Biomarker Tool for Detecting Malignancy in Adrenal Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Androsterone (5a) / Etiocholanolone (5b) (Pre-menopausal) - Hormone & Urinary Metabolites Assessment Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. Steroid hormone analysis of adolescents and young women with polycystic ovarian syndrome and adrenocortical dysfunction using UPC2 -MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Potential Biomarkers for Urine Metabolomics of Polycystic Ovary Syndrome Based on Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Urinary steroid profiling in women hints at a diagnostic signature of the polycystic ovary syndrome: A pilot study considering neglected steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Variations of steroid hormone metabolites in serum and urine in polycystic ovary syndrome after nafarelin stimulation: evidence for an altered corticoid excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Accuracy of Urinary Etiocholanolone/Androsterone Ratio as Alternative to Serum Testosterone/Dihydrotestosterone Ratio for Diagnosis of 5 Alpha-reductase Type 2 Deficiency Patients and Carriers in Indonesia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Accuracy of Urinary Etiocholanolone/Androsterone Ratio as Alternative to Serum Testosterone/Dihydrotestosterone Ratio for Diagnosis of 5 Alpha-reductase Type 2 Deficiency Patients and Carriers in Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5a-Reductase Activity (Etiocholanolone/Androsterone Ratio) - Complete Hormones (24hr) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 16. researchgate.net [researchgate.net]

- 17. Cytokine release syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Cytokine Release Syndrome and/or the Proinflammatory Cytokines as Underlying Mechanisms of Downregulation of Drug Metabolism and Drug Transport: A Systematic Review of the Clinical Pharmacokinetics of Victim Drugs of this Drug–Disease Interaction Under Different Clinical Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The ‘Cytokine Storm’: molecular mechanisms and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dissecting the mechanism of cytokine release induced by T-cell engagers highlights the contribution of neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sid.ir [sid.ir]

- 22. [A quantitative analysis of urinary 17-KS by GC-MS (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Routine gas-liquid chromatographic method for simultaneous assay of major urinary 17-ketosteroids, and pregnanediol and pregnanetriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Fractionation of urinary 17-ketosteroids by gas chromatography: a neglected procedure in the assessment of hyperandrogenicity in the hirsute female - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism [mdpi.com]

- 26. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. endocrine-abstracts.org [endocrine-abstracts.org]

- 29. researchgate.net [researchgate.net]

- 30. Urinary steroidomic profiles by LC-MS/MS to monitor classic 21-Hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on the Discovery of Epietiocholanolone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epietiocholanolone, a stereoisomer of etiocholanolone and a metabolite of testosterone, holds a significant place in the history of steroid biochemistry. Its discovery was not a singular event but rather the result of systematic and painstaking efforts to unravel the complex world of steroid metabolism in the mid-20th century. This technical guide provides a detailed historical perspective on the discovery of this compound, focusing on the pioneering researchers, the groundbreaking analytical techniques they employed, and the foundational knowledge they established.

The Pioneers: Lieberman and Dobriner

The discovery of this compound is intrinsically linked to the seminal work of Dr. Seymour Lieberman and Dr. Konrad Dobriner at the Memorial Hospital and the Sloan-Kettering Institute for Cancer Research. In the late 1940s and early 1950s, they undertook a comprehensive investigation into the urinary excretion of steroid metabolites in both healthy individuals and patients with various diseases. Their meticulous work, published in a series of papers in the Journal of Biological Chemistry in 1948, laid the groundwork for our understanding of steroid hormone metabolism and led to the isolation and characterization of numerous ketosteroids, including this compound.

The Biological Source: Human Urine

The primary biological source for the initial isolation of this compound was human urine. In the mid-20th century, urine was the most accessible biological fluid for studying steroid hormone metabolites. Steroids and their metabolites are conjugated in the liver to form water-soluble glucuronides and sulfates, which are then excreted in the urine. This made urine a rich source for the array of metabolic end-products of endogenous steroid hormones.

Key Experimental Protocols

The methods employed by Lieberman, Dobriner, and their contemporaries were revolutionary for their time and set the standard for steroid analysis for years to come. These protocols involved a multi-step process of extraction, hydrolysis, fractionation, and characterization.

Experimental Workflow for the Isolation of Urinary Ketosteroids (circa 1948)

Detailed Methodologies

-

Urine Collection and Hydrolysis: Large volumes of 24-hour urine samples were collected from subjects. To liberate the free steroids from their conjugated forms (glucuronides and sulfates), the urine was subjected to strong acid hydrolysis, typically by boiling with hydrochloric acid.

-

Solvent Extraction: The hydrolyzed urine was then extracted with an immiscible organic solvent, such as ether or butanol, to separate the lipid-soluble steroids from the aqueous phase.

-

Separation of Acidic and Neutral Fractions: The organic extract was washed with a sodium hydroxide solution to remove acidic compounds, leaving the neutral steroid fraction, which contained the ketosteroids.

-

Fractionation with Girard's Reagent T: A key step in isolating the ketonic steroids was the use of Girard's Reagent T. This reagent reacts specifically with the keto group of the steroids to form water-soluble derivatives. This allowed for the separation of ketonic steroids from non-ketonic steroids and other lipids. The ketonic steroids could then be regenerated by acidifying the aqueous solution.

-

Chromatographic Separation: The crude ketosteroid fraction was then subjected to further separation using adsorption chromatography. Columns packed with alumina were commonly used, and the steroids were eluted with a series of solvents of increasing polarity. This allowed for the separation of individual ketosteroids based on their different affinities for the adsorbent.

-

Fractional Crystallization: The fractions obtained from chromatography were further purified by repeated fractional crystallization from various solvents.

-

Identification and Characterization: The purified crystalline compounds were then characterized by determining their physical constants, such as melting point and optical rotation. A groundbreaking technique for the time, infrared spectroscopy, was also employed to provide a "fingerprint" of the molecule, allowing for the definitive identification of the isolated steroids, including this compound.

Quantitative Data

In their 1948 publication, Lieberman and Dobriner provided quantitative data on the excretion of various urinary ketosteroids. While specific values for this compound from a large cohort were not initially detailed as a separate entity, their work established the foundation for later quantitative studies. The primary method for quantification at the time was the Zimmermann reaction , a colorimetric method that reacts with the 17-keto group of the steroids to produce a colored complex that can be measured spectrophotometrically.

| Steroid Metabolite | Typical Excretion in Normal Adult Males (mg/24h) - Mid-20th Century Estimates |

| Androsterone | 2.0 - 5.0 |

| Etiocholanolone | 2.0 - 5.0 |

| Dehydroepiandrosterone | 0.2 - 2.0 |

| This compound | Initially quantified as part of the total 17-ketosteroid fraction. |

Note: Early quantitative data for individual isomers like this compound were often grouped with other ketosteroids. More precise quantification became possible with the advent of gas chromatography in the 1960s.

The Metabolic Pathway of this compound

The discovery of this compound was a crucial piece in the puzzle of testosterone metabolism. It was established that this compound is a metabolic product of testosterone. The key enzyme in this pathway is 5β-reductase , which reduces the double bond in the A ring of testosterone, leading to the formation of 5β-dihydrotestosterone. This is then further metabolized to this compound.

Conclusion

The discovery of this compound was a landmark achievement in the field of steroid biochemistry. The pioneering work of Lieberman and Dobriner not only led to the identification of this specific testosterone metabolite but also established the fundamental analytical methodologies for steroid hormone research. Their systematic approach to the isolation and characterization of urinary steroids provided a comprehensive map of steroid metabolism that remains relevant to researchers, scientists, and drug development professionals today. The historical perspective on the discovery of this compound serves as a testament to the importance of meticulous analytical chemistry in advancing our understanding of human physiology and disease.

Etiocholanolone: A Key Metabolite in Androgen and Steroid Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Etiocholanolone, an endogenous 17-ketosteroid, is a significant metabolite of major androgens, including testosterone and androstenedione.[1][2][3] Primarily formed through the 5β-reductase pathway, etiocholanolone serves as a crucial biomarker for assessing androgen metabolism and adrenal cortex function.[2][4] While once considered physiologically inert, research has unveiled its diverse biological activities, ranging from pyrogenic and inflammatory effects to neurosteroid activity.[1][5] This technical guide provides a comprehensive overview of etiocholanolone's role in steroid metabolism, detailing its biochemical pathways, quantitative analysis, and clinical significance.

Androgen and Steroid Metabolism of Etiocholanolone

The metabolic journey of etiocholanolone begins with the conversion of precursor androgens. Testosterone and androstenedione are metabolized in the liver and other peripheral tissues, where they undergo a series of enzymatic reactions.[6][7] The key enzyme determining the fate of these androgens is 5β-reductase, which converts testosterone to 5β-dihydrotestosterone and androstenedione to 5β-androstanedione (etiocholanedione).[5][8]

Following this initial reduction, other enzymes, such as 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, are involved in the subsequent conversion to etiocholanolone (3α-hydroxy-5β-androstan-17-one).[8][9] The balance between the 5α-reductase and 5β-reductase pathways, leading to the formation of androsterone and etiocholanolone respectively, is a critical aspect of androgen metabolism, with implications for various physiological and pathological states.[8][10]

Once formed, etiocholanolone is primarily conjugated in the liver with glucuronic acid by UDP-glucuronosyltransferases (UGTs), forming etiocholanolone glucuronide.[5][9] This conjugation process increases its water solubility, facilitating its excretion in the urine.[11]

Quantitative Analysis of Etiocholanolone

The measurement of etiocholanolone, typically in urine, is a valuable tool in clinical diagnostics and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques for accurate and sensitive quantification.[1][12][13]

Reference Ranges

The following tables summarize typical reference ranges for urinary etiocholanolone. It is important to note that these ranges can vary depending on the analytical method, laboratory, and patient population (age, sex).

| Population | Optimal Result (ng/mg creatinine) | Reference |

| Male | 400 - 1500 | [14] |

| Population | Optimal Result (nmol/dL SG) | Reference |

| Female (First Morning Void) | 121 - 1209 | [4] |

Experimental Protocols

Urinary Steroid Metabolite Profiling by GC-MS

This protocol outlines the general steps for the quantitative analysis of urinary etiocholanolone and other steroid metabolites.

a. Sample Preparation:

-

Enzymatic Hydrolysis: To measure total etiocholanolone (both free and conjugated), urine samples must first be treated with a β-glucuronidase/sulfatase enzyme preparation (e.g., from Helix pomatia) to cleave the glucuronide and sulfate conjugates.[11][15][16] Optimal hydrolysis conditions, including pH, temperature, and incubation time, should be established.[15][17] A typical procedure involves incubating the urine sample with the enzyme at a specific pH (e.g., 5.2) and temperature (e.g., 42°C) for several hours.[17]

-

Solid-Phase Extraction (SPE): Following hydrolysis, the deconjugated steroids are extracted and concentrated from the urine matrix using a solid-phase extraction cartridge (e.g., C18).[16][18]

-

Derivatization: To increase their volatility and thermal stability for GC-MS analysis, the extracted steroids are chemically derivatized.[18][19][20] A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (TMS) ethers.[18]

b. GC-MS Analysis:

The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The steroids are separated based on their retention times on the GC column and identified and quantified based on their characteristic mass spectra.[1][2]

Etiocholanolone Analysis by LC-MS/MS

LC-MS/MS offers a highly sensitive and specific alternative for the direct quantification of steroid glucuronides, eliminating the need for hydrolysis and derivatization.[12][21][22]

a. Sample Preparation:

-

Protein Precipitation: For serum or plasma samples, proteins are precipitated using a solvent like acetonitrile.[13]

-

Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): The supernatant is then subjected to SPE or LLE to clean up the sample and concentrate the analytes.[12][13][23]

b. LC-MS/MS Analysis:

The prepared sample is injected into a liquid chromatograph coupled to a tandem mass spectrometer. The analytes are separated by the LC column and then detected and quantified using multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.[12][24]

Clinical and Research Significance

The measurement of etiocholanolone has several clinical and research applications:

-

Assessment of Adrenal Function: Etiocholanolone levels can be used to evaluate adrenal cortex function.[2][4]

-

Androgen Metabolism Studies: The ratio of androsterone to etiocholanolone can provide insights into the relative activity of the 5α- and 5β-reductase pathways, which is relevant in conditions like polycystic ovary syndrome (PCOS).[10]

-

Inflammatory and Pyrogenic Research: Etiocholanolone has been studied for its ability to induce fever and inflammation, a phenomenon known as "etiocholanolone fever."[1][5]

-

Neurosteroid Research: Etiocholanolone acts as a positive allosteric modulator of the GABA-A receptor, suggesting a role as an inhibitory neurosteroid with potential anticonvulsant effects.[1]

Conclusion

Etiocholanolone is a multifaceted steroid metabolite that provides a valuable window into androgen and steroid metabolism. Its accurate quantification through advanced analytical techniques like GC-MS and LC-MS/MS is essential for both clinical diagnostics and advancing our understanding of its diverse physiological roles. This guide provides a foundational framework for researchers and drug development professionals working in the field of endocrinology and steroid biochemistry.

References

- 1. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Etiocholanolone (FMV urine) - Complete Hormones (24hr) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. Androstenedione Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Adrenal Androgens - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Androgens and Metabolites (Urine) - DUTCH | HealthMatters.io [healthmatters.io]

- 9. researchgate.net [researchgate.net]

- 10. Androsterone (5a) / Etiocholanolone (5b) (Pre-menopausal) - Hormone & Urinary Metabolites Assessment Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 11. Hydrolysis of steroid glucuronides with beta-glucuronidase preparations from bovine liver, Helix pomatia, and E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A rapid and sensitive UPLC-MS/MS method for the simultaneous quantification of serum androsterone glucuronide, etiocholanolone glucuronide, and androstan-3α, 17β diol 17-glucuronide in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Etiocholanolone (male) - Androgens and Metabolites (Urine) - DUTCH - Lab Results explained | HealthMatters.io [healthmatters.io]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Enzymatic hydrolysis of conjugated steroid metabolites: search for optimum conditions using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tools.thermofisher.com [tools.thermofisher.com]

- 24. eva.mpg.de [eva.mpg.de]

Preliminary Investigations into the Clinical Significance of Etiocholanolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etiocholanolone, a stereoisomer of androsterone and a principal non-androgenic metabolite of testosterone and androstenedione, has emerged as a molecule of significant clinical interest.[1][2][3] Historically associated with pyrogenic ("fever-inducing") properties, contemporary research has elucidated its multifaceted roles in inflammation, hematopoiesis, and neurological signaling. This technical guide provides a comprehensive overview of the current understanding of etiocholanolone's clinical significance, detailing its metabolic pathways, analytical methodologies for its quantification, and its involvement in various physiological and pathological states. Particular emphasis is placed on its interaction with the pyrin inflammasome, its influence on hematopoietic stem cell activity, and its modulation of GABA-A receptors. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the diagnostic and therapeutic potential of etiocholanolone.

Introduction to Etiocholanolone

Etiocholanolone (3α-hydroxy-5β-androstan-17-one) is an endogenous 17-ketosteroid produced primarily in the liver from the metabolism of androgens, such as testosterone and androstenedione.[1][2] Unlike its 5α-reduced isomer, androsterone, etiocholanolone is devoid of androgenic activity.[3] Its clinical relevance stems from its diverse biological activities, including immunostimulation, leukocytosis, and its well-documented pyrogenic effects.[4] Elevated levels of etiocholanolone have been implicated in a range of inflammatory conditions, including the eponymous "etiocholanolone fever," a form of periodic fever syndrome.[5][6][7][8] Furthermore, emerging evidence points to its potential role in certain cancers and its influence on hematopoietic processes.

Metabolism of Etiocholanolone

The production of etiocholanolone is a key step in the catabolism of androgens. The metabolic pathway is primarily governed by the activity of 5β-reductase, which converts androstenedione to 5β-androstenedione. Subsequent reduction of the 3-keto group by 3α-hydroxysteroid dehydrogenase yields etiocholanolone. Etiocholanolone is then conjugated in the liver, primarily with glucuronic acid, to form a water-soluble compound that is excreted in the urine.[9] The ratio of androsterone (the 5α-metabolite) to etiocholanolone (the 5β-metabolite) in urine can provide insights into the relative activities of the 5α- and 5β-reductase pathways, which can be altered in various physiological and pathological states.[10]

Metabolic pathway of Etiocholanolone.

Quantitative Data on Etiocholanolone Levels

The quantification of etiocholanolone in biological fluids, primarily urine, is a critical tool for assessing adrenal and androgen function.[4] Normal reference ranges can vary based on age, sex, and analytical methodology. The following tables summarize representative quantitative data for urinary etiocholanolone.

Table 1: Normal Urinary Etiocholanolone Reference Ranges

| Population | Reference Range | Units | Source |

| Male Adults | 400 - 1500 | ng/mg | [1] |

| Female Adults | 200 - 1000 | ng/mg | [4] |

| Adults | 330 - 960 | µg/g creatinine | [11] |

Table 2: Etiocholanolone Levels in Specific Clinical Contexts

| Clinical Context | Finding | Source |

| Etiocholanolone Fever | Elevated plasma unconjugated etiocholanolone during febrile episodes compared to afebrile periods. | [5][7] |

| Androstenedione Administration (100 mg) | Mean urinary excretion rate of 4,306 +/- 458 µg/h. | [12] |

| Androstenedione Administration (300 mg) | Mean urinary excretion rate of 10,070 +/- 1,999 µg/h. | [12] |

| Ovarian Cancer | Serum etiocholanolone levels showed a significant difference (p < 0.05) between healthy females and ovarian cancer patients. | [13] |

Experimental Protocols

Accurate and reproducible measurement of etiocholanolone and the investigation of its biological effects rely on robust experimental protocols. The following sections detail common methodologies.

Quantification of Urinary Etiocholanolone by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold-standard technique for the comprehensive profiling of urinary steroids.[14]

Protocol:

-

Sample Preparation:

-

Derivatization:

-

Evaporate the extracted sample to dryness.

-

Derivatize the sample with acetic anhydride and pyridine to form acetate derivatives.[15]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a capillary column for separation.

-

Couple the GC to a mass spectrometer for detection and quantification.

-

Monitor specific ions for etiocholanolone and the internal standard.

-

GC-MS workflow for urinary Etiocholanolone.

Quantification of Urinary Etiocholanolone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a high-throughput alternative to GC-MS for urinary steroid profiling.[16][17]

Protocol:

-

Sample Preparation:

-

LC-MS/MS Analysis:

-

Inject the extracted sample onto a high-performance liquid chromatography (HPLC) system for separation, often using a C18 column.[18]

-

Couple the HPLC to a tandem mass spectrometer operating in positive electrospray ionization mode.[18][19]

-

Utilize multiple reaction monitoring (MRM) for specific detection and quantification of etiocholanolone and its internal standard.

-

In Vitro Pyrin Inflammasome Activation Assay